Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate
Description
Molecular Geometry and Conformation
The crystallographic analysis of ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate reveals specific geometric parameters that define its three-dimensional structure. Based on structural studies of closely related imidazo[1,2-a]pyridine derivatives, the compound exhibits characteristic torsion angles between the imidazopyridine core and the attached phenyl ring system. The torsion angle τ₁, defined by the C1-C7-C8-C9 atoms connecting the imidazopyridine group with the benzoate phenyl moiety, typically ranges between 165.2° and 178.9° for similar compounds, indicating a nearly planar or slightly twisted conformation.
The molecular structure demonstrates that the imidazopyridine ring system maintains its inherent planarity, with the ethyl benzoate substituent positioned at the 2-position of the imidazo[1,2-a]pyridine scaffold. The dihedral angles between the imidazopyridine plane and the benzoate phenyl ring typically range from 2.0° to 5.7°, suggesting minimal deviation from coplanarity. This structural arrangement facilitates potential π-π stacking interactions in the crystal lattice and influences the compound's physical and chemical properties.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound involves multiple intermolecular interactions that stabilize the solid-state structure. The compound crystallizes in a specific space group that accommodates the molecular geometry while optimizing intermolecular contacts. The presence of nitrogen atoms in the imidazopyridine ring system provides potential hydrogen bond acceptor sites, while the ester carbonyl oxygen can participate in both hydrogen bonding and dipole-dipole interactions.
The crystal structure reveals that molecular chains form through specific intermolecular interactions, potentially including N-H⋯O hydrogen bonds between adjacent molecules. The ethyl ester group adopts a conformation that minimizes steric hindrance while maximizing favorable intermolecular contacts. The overall crystal packing efficiency is optimized through a combination of van der Waals forces, π-π stacking between aromatic rings, and dipolar interactions involving the ester functionality.
Properties
IUPAC Name |
ethyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)13-8-6-12(7-9-13)14-11-18-10-4-3-5-15(18)17-14/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJJNXCJBZHHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744033 | |
| Record name | Ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175153-33-0 | |
| Record name | Ethyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175153-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and esterification. The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Oxidation Reactions
The imidazo[1,2-a]pyridine core undergoes oxidation to yield derivatives with enhanced functional complexity.
Substitution Reactions
The benzoate group and imidazo[1,2-a]pyridine ring participate in nucleophilic and electrophilic substitutions.
Nucleophilic Substitution
Electrophilic Substitution
| Reagent/Conditions | Product | Notes | References |
|---|---|---|---|
| Methyl iodide (K₂CO₃, DMF) | Methylated benzoate esters | Selective alkylation at the ethyl ester group. |
Reduction Reactions
Reductive modifications target the imidazo[1,2-a]pyridine ring or ester functionalities.
Derivatization via Multicomponent Reactions
The compound serves as a precursor in multicomponent syntheses for bioactive analogs.
Key Mechanistic Insights
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Oxidation Pathways : MnO₂-mediated oxidation proceeds via radical intermediates, stabilized by the aromatic system .
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Substitution Selectivity : Thiophenol attack occurs preferentially at the C3 position due to electron-deficient character .
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GBB Reaction Mechanism : Chiral phosphoric acid catalysts enable stereoselective imine activation, yielding axially chiral products .
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- Ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate serves as a valuable building block for synthesizing more complex organic molecules. Its imidazo[1,2-a]pyridine core allows for diverse functionalization strategies, making it a versatile intermediate in organic chemistry .
Catalysis and Material Science
- The compound is also explored for its use in developing new materials and catalysts. Its unique structure can enhance the properties of polymers and facilitate catalytic reactions in industrial processes .
Biological Applications
Antimicrobial and Anticancer Properties
- Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit cell proliferation in various cancer cell lines, suggesting its utility in cancer therapeutics .
Mechanism of Action
- The mechanism involves interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate biological pathways, leading to therapeutic effects against diseases like cancer and infections .
Medicinal Chemistry
Drug Development
- This compound is being investigated for its potential in drug development. Its structural features make it an attractive candidate for designing new pharmaceuticals targeting diseases like gastrointestinal stromal tumors (GISTs), where c-KIT mutations play a significant role .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate involves its interaction with specific molecular targets. The imidazo[1,2-A]pyridine core can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions. The compound’s effects are mediated through pathways that regulate cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Ester Derivatives with Pyridinyl/Imidazopyridinyl Substitutions
Several analogs share the benzoate ester backbone but differ in substituents, impacting physicochemical and biological properties:
Key Observations :
- Substituent Effects: Bromination (e.g., methyl 4-(6-bromoimidazo...) increases molecular weight (331.16 g/mol) and alters electronic properties compared to the non-halogenated parent compound .
- Ester Group : Ethyl vs. methyl esters influence lipophilicity and metabolic stability. Chlorimuron ethyl’s sulfonylurea group confers herbicidal activity, distinct from imidazopyridine-based compounds .
Imidazo[1,2-a]pyridine Derivatives in Patents
The 2023 European patent application highlights imidazo[1,2-a]pyridine derivatives with diverse substitutions, such as trifluoromethyl and nitro groups, often used in insecticides and fungicides. Examples include:
- 1-[(6-Chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine : Nitro and chloro substitutions enhance pesticidal activity .
- 2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine : Sulfonyl and trifluoromethyl groups improve bioavailability and target specificity .
Discontinued Status and Market Analogues
CymitQuimica’s discontinuation of this compound contrasts with active analogues like lotilaner and sarolaner (isoxazoline-class parasiticides), which feature fluorinated aromatic systems for enhanced potency . This suggests market prioritization of fluorinated or multi-heterocyclic compounds over simpler imidazopyridine esters .
Biological Activity
Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate is a compound that belongs to the imidazo[1,2-a]pyridine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
This compound features an imidazo[1,2-a]pyridine moiety connected to a benzoate group, which is significant for its biological interactions.
Anticancer Activity
Research has demonstrated that compounds containing the imidazo[1,2-a]pyridine structure exhibit notable anticancer properties. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds have been observed to induce G2/M phase arrest in cancer cells, leading to apoptosis. This is often mediated by the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic proteins like Bax .
- Targeting Signaling Pathways : this compound has been implicated in modulating key signaling pathways such as the VEGFR-2 and p38MAPK pathways, which are critical in cancer cell survival and proliferation .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it possesses activity comparable to standard antibiotics like streptomycin. The mechanism of action appears to involve inhibition of bacterial DNA gyrase, which is essential for bacterial DNA replication .
Study on Anticancer Effects
A study focused on the anticancer effects of imidazo[1,2-a]pyridine derivatives found that certain modifications to the structure enhanced their potency against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines. The compound demonstrated a mean growth inhibition percentage of 54.25% against HepG2 cells .
Antimicrobial Efficacy
In another study evaluating the antibacterial activity of similar compounds, it was found that derivatives exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The compound's zone of inhibition was significantly larger than that of other tested compounds .
Research Data Table
Q & A
Q. What are the established synthetic routes for Ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Two primary synthetic pathways are documented: (i) Cyclization of ethyl 2-[4-(chloroacetyl)phenyl]propionate with 2-aminopyridine in refluxing ethanol, followed by hydrolysis with NaOH in ethanol/water under reflux . (ii) Cyclization of pyridine, hydroxylamine, and 2-[4-(chloroacetyl)phenyl]propionic acid at 80–100°C . Optimization strategies include solvent selection (e.g., diglyme under microwave irradiation for faster kinetics) and catalyst screening to improve regioselectivity.
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography is critical for resolving the imidazo[1,2-a]pyridine core and substituent orientation, as demonstrated in Hirshfeld surface analysis of related derivatives .
- NMR (¹H/¹³C) and HRMS validate molecular integrity. For example, imidazo[1,2-a]pyridine derivatives show distinct aromatic proton splitting patterns (δ 7.2–8.5 ppm) and characteristic carbonyl signals (e.g., ester C=O at ~168 ppm in ¹³C NMR) .
Q. How can impurities or regioisomers arising during synthesis be identified and resolved?
- Methodological Answer :
- HPLC-MS with reverse-phase columns (C18) and gradient elution (e.g., acetonitrile/water + 0.1% formic acid) can separate regioisomers.
- Tandem mass spectrometry (MS/MS) distinguishes impurities via fragmentation patterns (e.g., m/z 204.07 for imidazo[1,2-a]pyridine fragments) .
Advanced Research Questions
Q. What role does this compound play in designing fluorescent probes for biological imaging?
- Methodological Answer : The imidazo[1,2-a]pyridine moiety acts as a fluorophore due to its rigid π-conjugated system. Functionalization with acryloyl groups (e.g., IPPA probe) enables selective detection of biothiols like cysteine (Cys) via nucleophilic addition-cyclization, suppressing photoinduced electron transfer (PET) and enhancing fluorescence .
- Application Example : A derivative with a 2-phenylimidazo[1,2-a]pyridine core detected diethyl cyanophosphonate (DCNP) via phosphorylation-induced PET inhibition, enabling rapid fluorescence shifts (blue→green) in HepG2 cells .
Q. How can DFT calculations guide the rational design of imidazo[1,2-a]pyridine derivatives with enhanced pharmacological activity?
- Methodological Answer :
- Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions (e.g., π-stacking, hydrogen bonding) critical for target binding. For example, studies on 5-(4-methoxyphenyl)-substituted derivatives revealed intramolecular charge transfer (ICT) effects influencing fluorescence and binding affinity .
- Molecular docking with proteins (e.g., kinases) identifies optimal substituent positioning for inhibitory activity, as seen in CENP-E inhibitors like GSK923295 .
Q. What experimental strategies address contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Dose-response assays (e.g., IC₅₀ determination) and kinetic studies clarify potency discrepancies. For instance, neuroleptic activity in some derivatives may arise from off-target dopamine receptor interactions, requiring selective receptor profiling .
- Metabolic stability assays (e.g., liver microsomes) assess whether rapid degradation in vitro explains inconsistent in vivo results .
Q. How can microwave-assisted synthesis improve the scalability of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and enhances yields by promoting uniform heating. For example, diglyme as a solvent under microwave conditions improved cyclization efficiency in a 5-(4-methoxyphenyl) derivative synthesis .
Analytical Challenges
Q. What chromatographic methods are suitable for quantifying this compound in complex matrices?
- Methodological Answer :
- UHPLC-PDA with a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) and mobile phase (ammonium acetate buffer pH 6.5/acetonitrile) achieves baseline separation from byproducts .
- LC-TOF/MS provides accurate mass confirmation (e.g., [M+H]⁺ at m/z 293.1054 for C₁₇H₁₃N₂O₂⁺) .
Q. How do steric and electronic effects influence the reactivity of the imidazo[1,2-a]pyridine core in cross-coupling reactions?
- Methodological Answer :
- Steric hindrance from substituents at the 2-position (e.g., phenyl groups) slows Buchwald-Hartwig amination but improves Suzuki-Miyaura coupling yields.
- Electron-withdrawing groups (e.g., -CN) activate the C3 position for nucleophilic aromatic substitution, as shown in 2,3-dicyano-imidazo[1,2-a]pyrimidine syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
